molecular formula IO2S- B14687499 Sulfuriodidoite CAS No. 32694-99-8

Sulfuriodidoite

Cat. No.: B14687499
CAS No.: 32694-99-8
M. Wt: 190.97 g/mol
InChI Key: KYYGVPJWZGTLKQ-UHFFFAOYSA-M
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Description

Sulfuriodidoite (hypothetical formula: S-I-O, exact stoichiometry undefined in available literature) is a sulfur-iodine-oxygen ternary compound hypothesized in theoretical inorganic chemistry studies. Its proposed structure involves alternating sulfur and iodine atoms bridged by oxygen, though this remains speculative without empirical validation.

Properties

CAS No.

32694-99-8

Molecular Formula

IO2S-

Molecular Weight

190.97 g/mol

InChI

InChI=1S/HIO2S/c1-4(2)3/h(H,2,3)/p-1

InChI Key

KYYGVPJWZGTLKQ-UHFFFAOYSA-M

Canonical SMILES

[O-]S(=O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfuriodidoite can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound is not common due to its instability and the complexity of its synthesis. Most production methods are confined to laboratory settings where controlled conditions can be maintained.

Chemical Reactions Analysis

Types of Reactions

Sulfuriodidoite undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form sulfur dioxide and iodine.

    Reduction: It can be reduced to elemental sulfur and hydrogen iodide.

    Substitution: It can undergo substitution reactions with halogens to form other sulfur halides.

Common Reagents and Conditions

    Oxidizing Agents: Oxygen, chlorine.

    Reducing Agents: Hydrogen, metals like zinc.

    Substitution Reagents: Halogens such as chlorine and bromine.

Major Products Formed

    Oxidation: Sulfur dioxide (SO₂) and iodine (I₂).

    Reduction: Elemental sulfur (S) and hydrogen iodide (HI).

    Substitution: Sulfur dichloride (S₂Cl₂) and sulfur dibromide (S₂Br₂).

Scientific Research Applications

Sulfuriodidoite has several applications in scientific research:

Mechanism of Action

The mechanism by which sulfuriodidoite exerts its effects involves the interaction of its sulfur and iodine atoms with various molecular targets. In biological systems, it can disrupt cellular processes by interacting with proteins and enzymes, leading to antimicrobial effects. The exact molecular pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfuriodidoite shares functional and structural similarities with sulfites (SO₃²⁻) and thiosulfates (S₂O₃²⁻), though key distinctions exist in composition, reactivity, and applications.

Structural Comparison

Property This compound (Hypothetical) Sulfite (SO₃²⁻) Thiosulfate (S₂O₃²⁻)
Core Structure S-I-O chains Trigonal pyramidal (S⁺⁴) Tetrahedral (S⁺² and S⁰)
Oxidation States S: +2, I: +1, O: -2 S: +4 S: +2 (central), S: -2 (terminal)
Bonding Covalent-polar Polar covalent Polar covalent with disulfide bond

In contrast, sulfites and thiosulfates exhibit well-defined geometries and oxidation states, critical for their roles in industrial and biological systems .

Functional Comparison

Application This compound Sulfite Thiosulfate
Catalysis Hypothesized in halogenation Limited Gold leaching (mining)
Redox Activity High (theoretical) Moderate (e.g., wine preservative) High (photography fixer)
Stability Likely air-sensitive Air-stable (as salts) Decomposes in acidic conditions

Sulfites are widely used as preservatives in food and beverages due to their antioxidant properties , while thiosulfates are critical in photographic development and cyanide detoxification. This compound’s predicted instability in ambient conditions may limit its practical use without stabilization strategies.

Research Findings

  • Sulfite Determination : Advanced ion chromatography methods (e.g., AOAC International protocols) achieve sulfite detection limits of 0.1 ppm, underscoring its analytical importance .
  • Thiosulfate Complexity : Its dual sulfur oxidation states enable unique reaction pathways, such as in the Büchner reaction for organic synthesis .

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